5-Cyano-2-methylphenyl chloroformate
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Overview
Description
5-Cyano-2-methylphenyl chloroformate is an organic compound with the molecular formula C9H6ClNO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylphenyl chloroformate typically involves the reaction of 5-cyano-2-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and stringent safety measures to handle phosgene. The reaction is typically conducted at low temperatures to control the reactivity and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-cyano-2-methylphenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
5-Cyano-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of intermediates for pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets include amines and alcohols, which react to form carbamates and carbonate esters, respectively .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Phenyl Chloroformate: Another chloroformate ester with similar reactivity but different substituents.
Uniqueness
5-Cyano-2-methylphenyl chloroformate is unique due to the presence of the cyano and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in its reactions .
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
(5-cyano-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H6ClNO2/c1-6-2-3-7(5-11)4-8(6)13-9(10)12/h2-4H,1H3 |
InChI Key |
ORJNUJNXMNWLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)OC(=O)Cl |
Origin of Product |
United States |
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